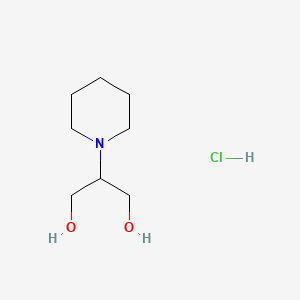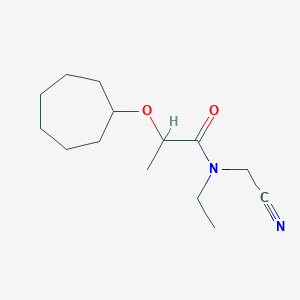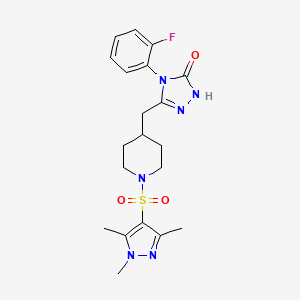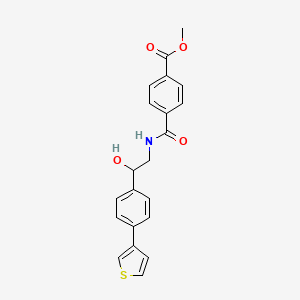![molecular formula C24H19F3N2O2S B2899132 2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851412-19-6](/img/structure/B2899132.png)
2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide” is a chemical compound. It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known to have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include an indole ring (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a benzyl group, a sulfanyl group, a trifluoromethoxyphenyl group, and an acetamide group.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the indole ring, the benzyl group, the sulfanyl group, the trifluoromethoxyphenyl group, and the acetamide group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its constituent groups. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties.作用機序
The mechanism of action of BISA is not fully understood. However, it has been suggested that BISA exerts its pharmacological effects by modulating certain signaling pathways in the body. BISA has been found to inhibit the activity of certain enzymes and proteins that are involved in the development of inflammation and cancer.
Biochemical and Physiological Effects:
BISA has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. BISA has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, BISA has been found to enhance the activity of certain antioxidant enzymes, which protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using BISA in lab experiments include its high purity, stability, and solubility in various solvents. BISA has also been found to exhibit low toxicity in vitro and in vivo. However, the limitations of using BISA in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for the research on BISA. One potential direction is to investigate the efficacy of BISA in animal models of neurodegenerative diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of BISA in humans to determine its safety and efficacy as a potential therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of BISA and to identify its molecular targets.
合成法
The synthesis of BISA involves a multi-step process that starts with the reaction of 1-benzyl-3-indolylthiourea with 4-trifluoromethoxyphenylacetic acid. The reaction is catalyzed by a base and is followed by a series of purification steps to obtain the final product. The synthesis of BISA has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学的研究の応用
BISA has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. BISA has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2S/c25-24(26,27)31-19-12-10-18(11-13-19)28-23(30)16-32-22-15-29(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVLPSFXVIVDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-(4-(4-(tert-butyl)cyclohexyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2899053.png)


![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2899057.png)



![2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899064.png)
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2899065.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2899068.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2899072.png)